2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1396854-07-1
VCID: VC7303760
InChI: InChI=1S/C15H15F4N3O4S/c1-25-11-5-4-10(16)7-12(11)27(23,24)22-6-2-3-9(8-22)13-20-21-14(26-13)15(17,18)19/h4-5,7,9H,2-3,6,8H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Molecular Formula: C15H15F4N3O4S
Molecular Weight: 409.36

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.: 1396854-07-1

Cat. No.: VC7303760

Molecular Formula: C15H15F4N3O4S

Molecular Weight: 409.36

* For research use only. Not for human or veterinary use.

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole - 1396854-07-1

Specification

CAS No. 1396854-07-1
Molecular Formula C15H15F4N3O4S
Molecular Weight 409.36
IUPAC Name 2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C15H15F4N3O4S/c1-25-11-5-4-10(16)7-12(11)27(23,24)22-6-2-3-9(8-22)13-20-21-14(26-13)15(17,18)19/h4-5,7,9H,2-3,6,8H2,1H3
Standard InChI Key NIKHDIDJVIZASF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F

Introduction

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound with a molecular formula of C15H15F4N3O4S and a molecular weight of 409.4 g/mol . This compound is of interest in various fields of research, particularly in medicinal chemistry, due to its unique structural features, which include a sulfonyl group, a piperidine ring, and a trifluoromethyl-substituted oxadiazole ring.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. While specific synthesis methods are not detailed in available literature, compounds with similar structures often involve reactions such as nucleophilic substitution and transition metal-catalyzed coupling reactions.

Biological Activity and Research Findings

Although specific biological activities of 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole are not widely reported, compounds with similar structural features often exhibit potential in medicinal chemistry. These include anticancer, anti-inflammatory, and neuroprotective effects, primarily attributed to their ability to interact with specific molecular targets within biological systems.

Potential Applications

Given its structural complexity and potential for biological activity, this compound could be explored in various research applications:

  • Medicinal Chemistry: Its unique structure suggests potential as a lead compound for drug development, particularly in areas such as oncology and neurology.

  • Organic Synthesis: The compound's synthesis and modification could provide insights into new reaction pathways and strategies for forming complex organic molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator